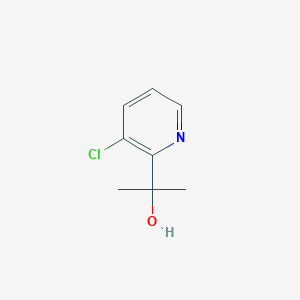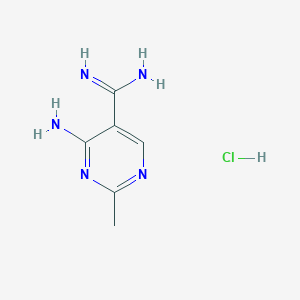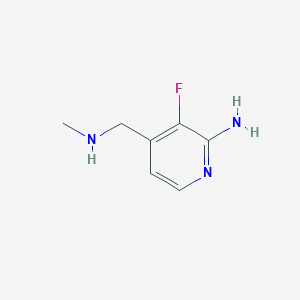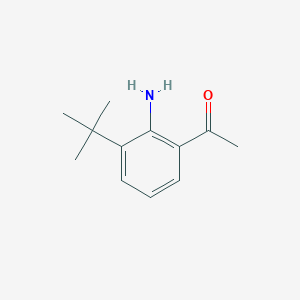![molecular formula C52H40CuN4O4+2 B13129098 Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)
Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper is a coordination compound that features copper as the central metal ion coordinated to two 2,9-bis(4-methoxyphenyl)-1,10-phenanthroline ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper typically involves the reaction of copper salts with 2,9-bis(4-methoxyphenyl)-1,10-phenanthroline ligands under controlled conditions. One common method involves dissolving copper(II) chloride in a suitable solvent, such as ethanol, and then adding the ligand in a stoichiometric ratio. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the complex is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, affecting the electronic properties of the complex.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction could yield copper(I) species.
科学的研究の応用
Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and oxidation processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
作用機序
The mechanism of action of Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper involves its ability to coordinate with various substrates and facilitate electron transfer processes. The copper center plays a crucial role in these reactions, acting as a redox-active site. The phenanthroline ligands stabilize the copper ion and modulate its electronic properties, enabling efficient catalysis and interaction with biological targets.
類似化合物との比較
Similar Compounds
Bis(2,9-dimethyl-1,10-phenanthroline)copper: Similar in structure but with methyl groups instead of methoxy groups.
Bis(2,9-diphenyl-1,10-phenanthroline)copper: Features phenyl groups, leading to different electronic properties.
Bis(2,9-di-tert-butyl-1,10-phenanthroline)copper: Contains bulky tert-butyl groups, affecting steric and electronic characteristics.
Uniqueness
Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper is unique due to the presence of methoxy groups, which influence the electronic properties of the phenanthroline ligands. This modification can enhance the compound’s catalytic activity and its interaction with biological molecules, making it a valuable compound for various applications .
特性
分子式 |
C52H40CuN4O4+2 |
|---|---|
分子量 |
848.4 g/mol |
IUPAC名 |
copper;2,9-bis(4-methoxyphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/2C26H20N2O2.Cu/c2*1-29-21-11-5-17(6-12-21)23-15-9-19-3-4-20-10-16-24(28-26(20)25(19)27-23)18-7-13-22(30-2)14-8-18;/h2*3-16H,1-2H3;/q;;+2 |
InChIキー |
LJVHQDGWJLYGKF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)OC)C=C2.COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)OC)C=C2.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





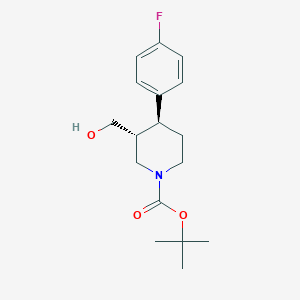

![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)
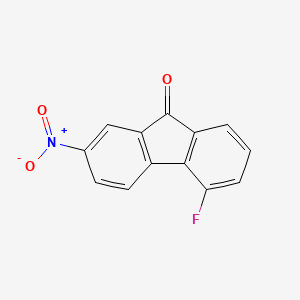

![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)
